REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:9]([O:10][CH3:11])=[CH:8][C:7]([B:12]([OH:14])[OH:13])=[CH:6][C:5]=1[O:15][CH3:16])[CH3:2].[CH2:17]([O:19][C:20]1[C:25]([O:26][CH3:27])=[CH:24][C:23]([I:28])=[CH:22][C:21]=1[O:29][CH3:30])[CH3:18]>>[CH3:17][O:19][CH2:2][CH2:1][O:3][C:4]1[C:9]([O:10][CH3:11])=[CH:8][C:7]([B:12]([OH:13])[OH:14])=[CH:6][C:5]=1[O:15][CH3:16].[I:28][C:23]1[CH:22]=[C:21]([O:29][CH3:30])[C:20]([O:19][CH2:17][CH2:18][O:3][CH3:1])=[C:25]([O:26][CH3:27])[CH:24]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=C(C=C1OC)B(O)O)OC
|
Name
|
4-ethoxy-1-iodo-3,5-dimethoxybenzene
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=C(C=C(C=C1OC)I)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
COCCOC1=C(C=C(C=C1OC)B(O)O)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 276 mg | |
YIELD: PERCENTYIELD | 54% |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CC(=C(C(=C1)OC)OCCOC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2 mmol | |
AMOUNT: MASS | 673 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |